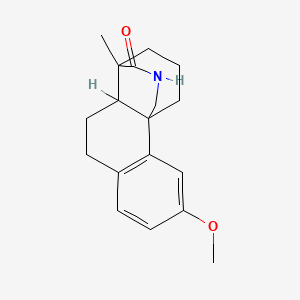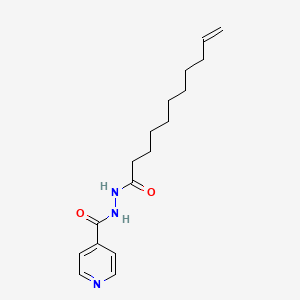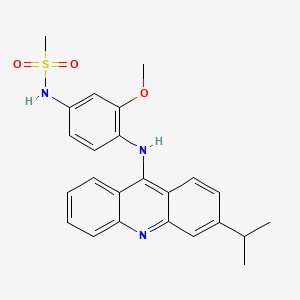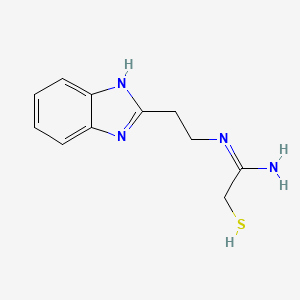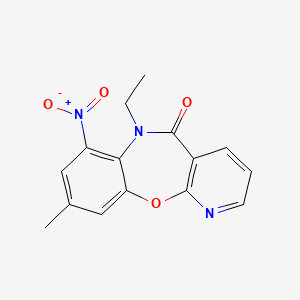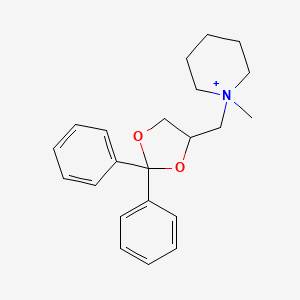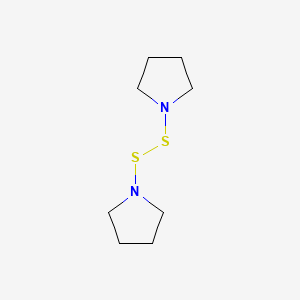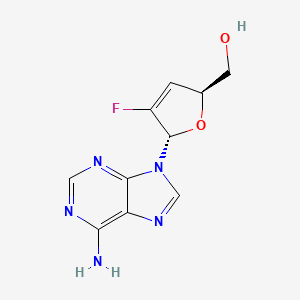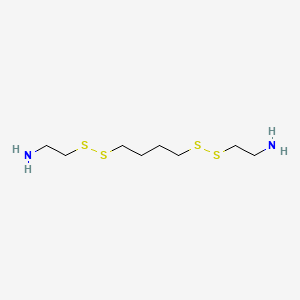
N-Octadecyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with an octadecyl group. This compound has a molecular formula of C22H43NO4 and a molecular weight of 385.58 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octadecyl-L-aspartic acid can be synthesized through various methods. One common approach involves the reaction of L-aspartic acid with octadecylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Octadecyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Octadecyl-L-aspartic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Octadecyl-L-aspartic acid involves its interaction with cell membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
N-Octadecylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of an aspartic acid moiety.
N-Octadecylglycine: Contains a glycine backbone instead of aspartic acid.
Uniqueness
N-Octadecyl-L-aspartic acid is unique due to its specific combination of an octadecyl group with an aspartic acid backbone. This structure imparts distinct properties, such as enhanced membrane interaction and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
70021-38-4 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(2S)-2-(octadecylamino)butanedioic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22(26)27)19-21(24)25/h20,23H,2-19H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |
InChI Key |
WAFABZJWXBXYNL-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


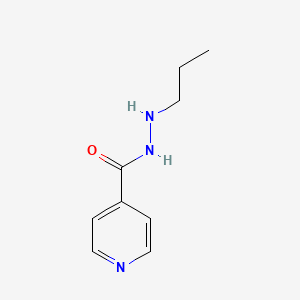
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
